Biphenyl-4,4'-diylbis[(3-amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridin-2-yl)methanone]
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Overview
Description
2-(4’-{3-AMINO-5-ETHYL-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBONYL}-[1,1’-BIPHENYL]-4-CARBONYL)-5-ETHYL-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur The compound features a thieno[2,3-b]pyridine core, which is a fused ring system combining thiophene and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-{3-AMINO-5-ETHYL-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBONYL}-[1,1’-BIPHENYL]-4-CARBONYL)-5-ETHYL-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE typically involves multiple steps, starting from simpler precursors. One common approach is the cyclization of ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate, which can be synthesized from 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile and ethyl chloroacetate in the presence of a base such as potassium carbonate or sodium ethoxide .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-boiling solvents like pyridine and strong bases to facilitate the cyclization process. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(4’-{3-AMINO-5-ETHYL-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBONYL}-[1,1’-BIPHENYL]-4-CARBONYL)-5-ETHYL-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional carbonyl groups, while reduction could produce a more saturated derivative.
Scientific Research Applications
2-(4’-{3-AMINO-5-ETHYL-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBONYL}-[1,1’-BIPHENYL]-4-CARBONYL)-5-ETHYL-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE has several scientific research applications:
Biology: It can be used in the development of bioactive molecules for studying biological processes and pathways.
Industry: It can be used in the production of dyes, pigments, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(4’-{3-AMINO-5-ETHYL-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBONYL}-[1,1’-BIPHENYL]-4-CARBONYL)-5-ETHYL-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it useful in cancer treatment .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate: A precursor in the synthesis of the target compound.
Pyrido[3’,2’4,5]thieno[3,2-d]pyrimidines: Compounds with similar fused ring structures used in the treatment of central nervous system diseases.
Properties
Molecular Formula |
C36H34N4O2S2 |
---|---|
Molecular Weight |
618.8 g/mol |
IUPAC Name |
[4-[4-(3-amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridine-2-carbonyl)phenyl]phenyl]-(3-amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridin-2-yl)methanone |
InChI |
InChI=1S/C36H34N4O2S2/c1-7-25-17(3)27-29(37)33(43-35(27)39-19(25)5)31(41)23-13-9-21(10-14-23)22-11-15-24(16-12-22)32(42)34-30(38)28-18(4)26(8-2)20(6)40-36(28)44-34/h9-16H,7-8,37-38H2,1-6H3 |
InChI Key |
GJLWFLJNYUQCSO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(N=C1C)SC(=C2N)C(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)C5=C(C6=C(S5)N=C(C(=C6C)CC)C)N)C |
Origin of Product |
United States |
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